molecular formula C13H9NOS B3106559 4-(5-Acetyl-2-thienyl)benzonitrile CAS No. 15961-47-4

4-(5-Acetyl-2-thienyl)benzonitrile

Cat. No.: B3106559
CAS No.: 15961-47-4
M. Wt: 227.28 g/mol
InChI Key: FRAAEYTWXCCAFL-UHFFFAOYSA-N
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Description

4-(5-Acetyl-2-thienyl)benzonitrile is an organic compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol It is characterized by the presence of a thienyl group substituted with an acetyl group at the 5-position and a benzonitrile moiety

Scientific Research Applications

4-(5-Acetyl-2-thienyl)benzonitrile has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Acetyl-2-thienyl)benzonitrile typically involves the reaction of 2-acetylthiophene with 4-bromobenzonitrile in the presence of a palladium catalyst. The reaction is carried out in N,N-dimethylacetamide at 130°C for 12 hours under an inert atmosphere . The yield of this reaction is reported to be around 82%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(5-Acetyl-2-thienyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and benzonitrile moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, such as Friedel-Crafts acylation for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted thienyl and benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Acetyl-2-thienyl)benzonitrile is not well-documented. its structural features suggest that it may interact with various molecular targets and pathways. The thienyl and benzonitrile moieties can participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Acetyl-2-thienyl)benzonitrile: C13H9NOS

    4-(5-Acetyl-2-furyl)benzonitrile: Similar structure with a furan ring instead of a thiophene ring.

    4-(5-Acetyl-2-pyridyl)benzonitrile: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

This compound is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to similar compounds with furan or pyridine rings.

Properties

IUPAC Name

4-(5-acetylthiophen-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAAEYTWXCCAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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